molecular formula C13H14O5 B13919402 Methyl (2E)-4-(2,4-Dimethoxyphenyl)-4-oxobut-2-enoate

Methyl (2E)-4-(2,4-Dimethoxyphenyl)-4-oxobut-2-enoate

Cat. No.: B13919402
M. Wt: 250.25 g/mol
InChI Key: IENYJIALUPFBLI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-4-(2,4-Dimethoxyphenyl)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a dimethoxyphenyl group and an oxobutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-4-(2,4-Dimethoxyphenyl)-4-oxobut-2-enoate typically involves the reaction of 2,4-dimethoxybenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, forming the desired product under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-4-(2,4-Dimethoxyphenyl)-4-oxobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2E)-4-(2,4-Dimethoxyphenyl)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2E)-4-(2,4-Dimethoxyphenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-4-(2,4-Dimethoxyphenyl)-4-oxobut-2-enoate: shares similarities with other compounds such as:

Uniqueness

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

methyl (E)-4-(2,4-dimethoxyphenyl)-4-oxobut-2-enoate

InChI

InChI=1S/C13H14O5/c1-16-9-4-5-10(12(8-9)17-2)11(14)6-7-13(15)18-3/h4-8H,1-3H3/b7-6+

InChI Key

IENYJIALUPFBLI-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C(=O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC(=O)OC)OC

Origin of Product

United States

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